molecular formula C11H14IN B8169141 N-[(2-iodophenyl)methyl]cyclobutanamine

N-[(2-iodophenyl)methyl]cyclobutanamine

Cat. No.: B8169141
M. Wt: 287.14 g/mol
InChI Key: TXZHJFAIWZXSAX-UHFFFAOYSA-N
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Description

N-[(2-iodophenyl)methyl]cyclobutanamine is an organic compound that features a cyclobutanamine core with an iodophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-iodophenyl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2-iodophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines.

Scientific Research Applications

N-[(2-iodophenyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-iodophenyl)methyl]cyclobutanamine involves its interaction with molecular targets through its amine and iodophenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[(2-bromophenyl)methyl]cyclobutanamine
  • N-[(2-chlorophenyl)methyl]cyclobutanamine
  • N-[(2-fluorophenyl)methyl]cyclobutanamine

Comparison: N-[(2-iodophenyl)methyl]cyclobutanamine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as halogen exchange and cross-coupling reactions. The larger atomic size and higher reactivity of iodine compared to bromine, chlorine, and fluorine make this compound particularly useful in certain synthetic applications.

Properties

IUPAC Name

N-[(2-iodophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZHJFAIWZXSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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